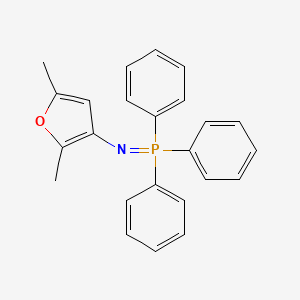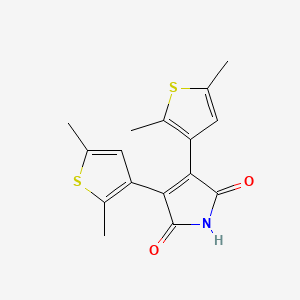
1,3,4-Tribromo-dibenzofuran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,4-Tribromo-dibenzofuran is a halogenated derivative of dibenzofuran, characterized by the presence of three bromine atoms at the 1, 3, and 4 positions of the dibenzofuran ring. This compound has a molecular formula of C12H5Br3O and a molecular weight of 404.879 g/mol
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 1,3,4-Tribrom-dibenzofuran beinhaltet typischerweise die Bromierung von Dibenzofuran. Ein gängiges Verfahren ist die elektrophile aromatische Substitutionsreaktion, bei der Dibenzofuran mit Brom in Gegenwart eines Katalysators wie Eisen(III)-bromid behandelt wird. Die Reaktionsbedingungen beinhalten in der Regel ein Lösungsmittel wie Chloroform oder Tetrachlorkohlenstoff, und die Reaktion wird bei Raumtemperatur durchgeführt .
Industrielle Produktionsverfahren
Die industrielle Produktion von 1,3,4-Tribrom-dibenzofuran folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die sorgfältige Kontrolle der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verwendung von kontinuierlichen Fließreaktoren und automatisierten Systemen hilft bei der Skalierung der Produktion bei gleichzeitiger Gewährleistung von Konsistenz und Sicherheit .
Analyse Chemischer Reaktionen
Arten von Reaktionen
1,3,4-Tribrom-dibenzofuran unterliegt verschiedenen chemischen Reaktionen, darunter:
Substitutionsreaktionen: Die Bromatome können durch andere funktionelle Gruppen durch nukleophile Substitutionsreaktionen ersetzt werden.
Oxidation und Reduktion: Die Verbindung kann zu Dibenzofuran-1,3,4-trion oxidiert oder zu Dibenzofuran reduziert werden.
Häufige Reagenzien und Bedingungen
Nukleophile Substitution: Reagenzien wie Natriummethoxid oder Kalium-tert-butoxid in polaren aprotischen Lösungsmitteln wie Dimethylsulfoxid (DMSO) werden häufig verwendet.
Oxidation: Starke Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid unter sauren Bedingungen.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid in wasserfreien Lösungsmitteln.
Hauptprodukte, die gebildet werden
Substitutionsprodukte: Verschiedene substituierte Dibenzofurane, abhängig vom verwendeten Nukleophil.
Oxidationsprodukte: Dibenzofuran-1,3,4-trion.
Reduktionsprodukte: Dibenzofuran.
Wissenschaftliche Forschungsanwendungen
1,3,4-Tribrom-dibenzofuran hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Industrie: Wird bei der Herstellung von Flammschutzmitteln, Farbstoffen und anderen Industriechemikalien verwendet.
5. Wirkmechanismus
Der Wirkmechanismus von 1,3,4-Tribrom-dibenzofuran hängt von seiner Anwendung ab. In biologischen Systemen kann es mit zellulären Komponenten interagieren, was zu verschiedenen biologischen Wirkungen führt. Die Bromatome können Halogenbindungen mit biologischen Molekülen eingehen und deren Funktion beeinflussen. Die Verbindung kann auch metabolische Transformationen durchlaufen, die zur Bildung von reaktiven Zwischenprodukten führen, die mit zellulären Zielen interagieren können .
Wirkmechanismus
The mechanism of action of 1,3,4-tribromo-dibenzofuran depends on its application. In biological systems, it may interact with cellular components, leading to various biological effects. The bromine atoms can form halogen bonds with biological molecules, affecting their function. The compound may also undergo metabolic transformations, leading to the formation of reactive intermediates that can interact with cellular targets .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 1,2,3-Tribrom-dibenzofuran
- 1,2,4-Tribrom-dibenzofuran
- 1,3,5-Tribrom-dibenzofuran
- Dibenzofuran
Vergleich
1,3,4-Tribrom-dibenzofuran ist einzigartig aufgrund der spezifischen Positionierung der Bromatome, die seine chemische Reaktivität und biologische Aktivität beeinflusst. Im Vergleich zu anderen Tribrom-dibenzofuran-Isomeren kann es unterschiedliche physikalische Eigenschaften wie Schmelzpunkt und Löslichkeit sowie unterschiedliche Reaktivitätsmuster in chemischen Reaktionen aufweisen .
Eigenschaften
CAS-Nummer |
617707-39-8 |
|---|---|
Molekularformel |
C12H5Br3O |
Molekulargewicht |
404.88 g/mol |
IUPAC-Name |
1,3,4-tribromodibenzofuran |
InChI |
InChI=1S/C12H5Br3O/c13-7-5-8(14)11(15)12-10(7)6-3-1-2-4-9(6)16-12/h1-5H |
InChI-Schlüssel |
FYQXNZAOOXAKGF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=C(O2)C(=C(C=C3Br)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8,8-Dichloro-4-(propan-2-yl)-3,5-dioxabicyclo[5.1.0]octane](/img/structure/B12592728.png)

![Pyridine, 2-[[(3-methylphenyl)methyl]thio]-](/img/structure/B12592750.png)
![8-{[(1-Ethoxyethylidene)amino]oxy}octanoic acid](/img/structure/B12592751.png)
![1-Butyl-3-{2-[2-(2-hydroxyethoxy)ethoxy]ethyl}-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B12592757.png)
![{2-[4-(4,5-Dihydro-1,3-oxazol-2-yl)phenyl]ethenyl}(hydroxy)boranyl](/img/structure/B12592762.png)
![1-[2-(Benzyloxy)ethoxy]-4-nitrobenzene](/img/structure/B12592765.png)
![2-[(6-Chloro-2-phenyl-4-quinazolinyl)sulfanyl]-N-isopropylacetamide](/img/structure/B12592770.png)
![N-[4-Bromo-3-(trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamide](/img/structure/B12592775.png)

![2-Bromoazuleno[2,1-b]thiophene-7,9-dione](/img/structure/B12592778.png)
![1-Bromo-6-[2-(2-methoxyethoxy)ethoxy]hexane](/img/structure/B12592779.png)
![Methyl 3,4-dimethoxy-5-[(trifluoromethyl)sulfanyl]benzoate](/img/structure/B12592789.png)
![N-[2-(1H-Imidazol-5-yl)ethyl]-D-serinamide](/img/structure/B12592813.png)
